4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride
Description
Properties
IUPAC Name |
4-(6-cyclobutylpyrimidin-4-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-10(3-1)11-8-12(14-9-13-11)15-4-6-16-7-5-15;/h8-10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZCQIRTZGGLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors such as amidines and β-diketones.
Cyclobutyl Substitution: The cyclobutyl group is introduced via nucleophilic substitution reactions, often using cyclobutyl halides.
Morpholine Attachment: The morpholine ring is attached through nucleophilic substitution reactions, where morpholine reacts with a halogenated pyrimidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or cyclobutyl groups can be replaced with other substituents using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research purposes.
Pharmaceutical Development: It is explored for its potential use in the development of new pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
- Structural Differences : The target compound replaces the hydroxyl and chlorine substituents in 6-chloro-4-hydroxypyrimidine with a cyclobutyl group and morpholine ring.
- Functional Implications: Reactivity: The hydroxyl and chlorine groups in 6-chloro-4-hydroxypyrimidine are electron-withdrawing, favoring nucleophilic substitution. Applications: 6-Chloro-4-hydroxypyrimidine is a precursor in agrochemical and pharmaceutical synthesis, whereas the target compound’s morpholine and cyclobutyl groups suggest utility in medicinal chemistry for targeted binding .
Table 1: Pyrimidine Derivatives Comparison
| Compound | Substituents (Position) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 6-Chloro-4-hydroxypyrimidine | Cl (6), OH (4) | Halogen, Hydroxyl | Agrochemical intermediates |
| Target Compound | Cyclobutyl (6), Morpholine (4) | Cycloalkane, Amine | Drug discovery, kinase inhibitors |
Morpholine Hydrochloride Derivatives
4-(2-Chloroethyl)morpholine Hydrochloride
- Structural Differences : The chloroethyl group in this compound contrasts with the pyrimidinyl-cyclobutyl group in the target.
- Functional Implications :
- Solubility : Both compounds benefit from hydrochloride salt formation, but the pyrimidinyl-cyclobutyl group may reduce aqueous solubility compared to the smaller chloroethyl substituent.
- Stability : The cyclobutyl-pyrimidine system could offer greater metabolic stability due to reduced susceptibility to oxidative degradation compared to the reactive chloroethyl group .
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine Hydrochloride
- Structural Differences : A triazole-thioethyl chain replaces the pyrimidinyl-cyclobutyl group.
- Functional Implications: Binding Interactions: The triazole’s nitrogen-rich structure enables hydrogen bonding, whereas the pyrimidinyl-cyclobutyl group may engage in hydrophobic interactions.
Brominated Heterocycles
VPC-14449 (2,4-Dibromoimidazole Derivative)
- Structural Differences : VPC-14449 contains a dibromoimidazole-thiazole core, unlike the pyrimidine-morpholine system of the target compound.
- Functional Implications :
- Halogen Effects : Bromine’s bulkiness and electronegativity enhance binding to hydrophobic pockets in proteins, whereas the cyclobutyl group in the target compound may provide complementary steric effects.
- Synthetic Challenges : Misassignment of bromine positions in VPC-14449 underscores the importance of precise structural validation, a consideration relevant to the target compound’s cyclobutyl regiochemistry .
Aromatic vs. Aliphatic Substituents
3-Methoxy PCMo Hydrochloride (C17H25NO2•HCl)
- Structural Differences : This compound features a methoxyphenyl-cyclohexyl group, whereas the target compound uses a pyrimidinyl-cyclobutyl system.
- Functional Implications :
- Aromatic Interactions : The methoxyphenyl group enables π-π stacking in biological targets, while the cyclobutyl group in the target compound may optimize conformational rigidity .
- Stability : The target compound’s aliphatic cyclobutyl group may confer better metabolic stability compared to the aromatic methoxyphenyl group, which is prone to oxidative metabolism .
Biological Activity
4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a morpholine ring and a pyrimidine derivative. The chemical formula is represented as follows:
- Molecular Formula : CHClN
- CAS Number : 2034352-27-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes and receptors that play critical roles in cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, potentially leading to anticancer effects.
- Receptor Modulation : It has been shown to bind selectively to certain receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the downregulation of key signaling pathways associated with tumor growth (e.g., PI3K/Akt pathway) .
- Antimicrobial Properties : Research indicated that this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .
- Neuroprotective Effects : In preclinical models of neurodegeneration, the compound was found to reduce neuronal apoptosis and inflammation, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
- Bioavailability : Studies suggest high oral bioavailability, making it suitable for oral administration.
- Half-life : The elimination half-life is approximately 6 hours, indicating a need for multiple dosing in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
